4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1509674-65-0
VCID: VC3418857
InChI: InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
SMILES: C1CC(C2=NNN=C2C1)C(=O)O
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid

CAS No.: 1509674-65-0

Cat. No.: VC3418857

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid - 1509674-65-0

Specification

CAS No. 1509674-65-0
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
Standard InChI Key IUDLCHGGUCHFAS-UHFFFAOYSA-N
SMILES C1CC(C2=NNN=C2C1)C(=O)O
Canonical SMILES C1CC(C2=NNN=C2C1)C(=O)O

Introduction

Chemical Structure and Identity

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid features a bicyclic structure consisting of a triazole ring fused with a partially saturated cyclohexane ring bearing a carboxylic acid substituent at the 4-position. This structural arrangement contributes to its unique chemical reactivity and potential applications in organic synthesis.

Identification Parameters

The compound is uniquely identified through various chemical classification systems as outlined in Table 1:

ParameterValue
CAS Registry Number1509674-65-0
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
MDL NumberMFCD28968128
InChIInChI=1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
InChIKeyIUDLCHGGUCHFAS-UHFFFAOYSA-N
SMILESC1CC(C2=NNN=C2C1)C(=O)O

The compound also known as 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid in some databases, represents an important building block in heterocyclic chemistry with its unique arrangement of functional groups .

Structural Features

The three-dimensional structure of this compound is characterized by:

  • A partially hydrogenated benzene ring (cyclohexane) fused to a triazole ring

  • A carboxylic acid group at the 4-position of the tetrahydrobenzene portion

  • Three consecutive nitrogen atoms in the triazole ring, contributing to its electronic properties

  • A relatively planar triazole portion with a non-planar cyclohexane portion

This structural arrangement influences the compound's reactivity, particularly the acidic character of the carboxylic group and the basic/nucleophilic properties of the nitrogen atoms in the triazole ring .

Physical and Chemical Properties

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid exhibits several distinct physical and chemical properties that make it valuable for research and synthetic applications.

Physical Properties

The compound's physical properties are summarized in Table 2:

PropertyValue
Physical FormPowder
ColorNot specifically reported, typically white to off-white
Melting Point174-176°C
Boiling PointNot available in literature
SolubilityLimited solubility in water, soluble in polar organic solvents
StabilityStable under normal conditions, sensitive to strong oxidizing agents

These physical properties influence the handling, storage, and application methods of the compound in laboratory and industrial settings .

ParameterOptimal Conditions
TemperatureRoom temperature to 80°C depending on the specific reaction step
SolventsTHF, dichloromethane, or solvent-free conditions
CatalystsPotentially palladium on carbon for hydrogenation steps
AtmosphereInert atmosphere (nitrogen or argon) recommended
Reaction TimeTypically 3-24 hours depending on specific reaction conditions

The synthesis likely requires careful control of reaction conditions to achieve high yields and purity levels above 95%, which is the standard commercial specification for this compound .

ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)
Signal WordWarning

Transportation Information

The compound is classified as non-hazardous for transportation purposes according to DOT and IATA regulations, which simplifies shipping and handling requirements .

Research Findings and Predicted Properties

Current research on 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is limited, but certain properties can be predicted based on computational methods and structural analogies.

Predicted Collision Cross Section

Mass spectrometry analysis of this compound would show characteristic behavior as predicted by computational models. Table 3 shows the predicted collision cross section (CCS) values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+168.07675134.7
[M+Na]+190.05869144.5
[M+NH4]+185.10329141.3
[M+K]+206.03263142.4
[M-H]-166.06219133.0
[M+Na-2H]-188.04414137.5
[M]+167.06892135.1
[M]-167.07002135.1

These values are important for analytical identification and characterization of the compound using advanced mass spectrometry techniques .

Predicted Reactivity

Based on structural features, several reactivities can be predicted:

  • The carboxylic acid group is expected to show typical acidic behavior with a pKa likely in the range of 4-5

  • The triazole ring might coordinate with transition metals, particularly through N-2 and N-3 positions

  • Nucleophilic attack would preferentially occur at the carboxylic acid carbon

  • The partially saturated cyclohexane ring provides conformational flexibility that may influence reaction outcomes

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